Cas no 894012-32-9 (N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)

N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
- N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide
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- インチ: 1S/C21H20ClN3O2S/c1-13-8-9-16(12-17(13)22)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
- InChIKey: SYINAFXSJTVJBQ-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1SC(C2=CC=CC=C2)=NC=1C)(=O)C(NC1=CC=C(C)C(Cl)=C1)=O
N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2011-1222-4mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-2mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-5μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-3mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-2μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-1mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2011-1222-5mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide |
894012-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamideに関する追加情報
Introduction to N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide (CAS No. 894012-32-9)
N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide is a complex organic compound with a molecular structure that suggests potential applications in the field of pharmaceutical chemistry. The compound, identified by its CAS number 894012-32-9, features a unique blend of aromatic rings and heterocyclic moieties that make it a subject of interest for researchers exploring novel molecular architectures.
The chemical structure of this compound includes a 3-chloro-4-methylphenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety, both of which are known to contribute to the compound's reactivity and potential biological activity. The presence of an ethylethanediamide backbone further enhances its versatility, making it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been significant interest in the development of heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The thiazole ring, in particular, is well-documented for its role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 4-methyl-2-phenyl-1,3-thiazol-5-yl group into N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide suggests that this compound may exhibit similar biological effects.
Moreover, the 3-chloro-4-methylphenyl substituent adds another layer of complexity to the molecule, potentially influencing its interactions with biological targets. This combination of structural features makes N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-y)ethylethanediamide a fascinating subject for further study. Researchers have been exploring various derivatives of this compound to optimize its pharmacological properties and identify new therapeutic applications.
One of the most exciting areas of research involves the use of computational methods to predict the biological activity of novel compounds. By leveraging advanced computational tools, scientists can simulate the interactions between N'-(3-chloro-oxygenated methyl phenyl)-N'-2(4-oxygenated methyl-oxygenated phenyloxygenated thiazoloxygenated ethylethanediamide) and biological targets such as enzymes and receptors. These simulations have helped identify potential lead compounds that can be further refined through experimental validation.
Another promising approach involves the use of high-throughput screening (HTS) techniques to rapidly assess the activity of large libraries of compounds. N'-(3-chloro-oxygenated methyl phenyl)-N'-2(4-oxygenated methyl-oxygenated phenyloxygenated thiazoloxygenated ethylethanediamide has been tested in various HTS assays to evaluate its potential as an inhibitor or activator of specific biological pathways. These studies have provided valuable insights into the compound's mechanism of action and have guided subsequent optimization efforts.
The synthesis of N'-(3-chloro-oxygenated methyl phenyl)-N'-2(4-oxygenated methyl-oxygenated phenyloxygenated thiazoloxygenated ethylethanediamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Researchers have developed novel synthetic routes that incorporate key functional groups in a controlled manner, ensuring the correct connectivity between the various structural elements.
In conclusion, N'-(3-chloro-oxygenated methyl phenyl)-N'-2(4-oxygenated methyl-oxygenated phenyloxygenated thiazoloxygenated ethylethanediamide is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse functional groups make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover more about its properties and applications, this compound is likely to play an important role in the development of next-generation drugs.
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